molecular formula C23H20N2O4 B3263335 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid CAS No. 372144-23-5

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid

Cat. No.: B3263335
CAS No.: 372144-23-5
M. Wt: 388.4 g/mol
InChI Key: ZWVPLGLFWZWAMY-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis

Mechanism of Action

Target of Action

It is known that the compound is a derivative of fluoren-9-ylmethoxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . Therefore, it can be inferred that the compound may interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Given its structural similarity to fmoc amino acids , it is likely that it interacts with its targets in a similar manner. Fmoc amino acids are typically used as coupling agents in peptide synthesis , suggesting that this compound may also function in a similar capacity.

Biochemical Pathways

Given its structural similarity to fmoc amino acids , it can be inferred that it may be involved in the processes of peptide synthesis or modification.

Pharmacokinetics

It is known that the compound is stable at room temperature , which may influence its bioavailability

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be resistant to certain environmental conditions.

Preparation Methods

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the use of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride to form the mixed anhydride, which then reacts with sodium azide (NaN3) to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic acid has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)13-21(15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVPLGLFWZWAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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